5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 887220-19-1
Cat. No.: VC11880431
Molecular Formula: C22H22ClN5O3S
Molecular Weight: 472.0 g/mol
* For research use only. Not for human or veterinary use.
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 887220-19-1](/images/structure/VC11880431.png)
Specification
CAS No. | 887220-19-1 |
---|---|
Molecular Formula | C22H22ClN5O3S |
Molecular Weight | 472.0 g/mol |
IUPAC Name | [4-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Standard InChI | InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-6-3-4-7-15(14)23)26-9-11-27(12-10-26)20(29)16-8-5-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3 |
Standard InChI Key | YPXRUSDSUAAXNW-UHFFFAOYSA-N |
SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Canonical SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s structure comprises a triazolo[3,2-b] thiazol-6-ol scaffold, a bicyclic system merging triazole and thiazole rings. Key substituents include:
-
2-Chlorophenyl group: Attached at the 5-position, this aromatic moiety enhances lipophilicity and may influence receptor binding .
-
Ethyl group: Positioned at the 2-position of the triazole ring, this alkyl chain could modulate solubility and metabolic stability.
-
4-(Furan-2-carbonyl)piperazin-1-ylmethyl: A piperazine ring linked to a furan-2-carbonyl group introduces hydrogen-bonding capabilities and conformational flexibility.
Molecular Formula: C₃₂H₂₈ClN₅O₃S
Molecular Weight: 586.12 g/mol (calculated based on analogous structures ).
Table 1: Comparative Structural Features of Analogous Compounds
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis likely follows a modular approach:
-
Triazolo-thiazole Core Formation: Cyclocondensation of thiosemicarbazides with α-haloketones yields the triazolo-thiazole backbone.
-
Introduction of the 2-Chlorophenyl Group: Friedel-Crafts alkylation or nucleophilic substitution could position the 2-chlorophenyl moiety at the 5-position .
-
Piperazine Functionalization: The piperazine ring is pre-coupled with furan-2-carbonyl chloride before being attached via Mannich or nucleophilic alkylation reactions.
Critical Reaction Parameters
-
Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
-
Catalysts: Lewis acids (e.g., AlCl₃) may facilitate electrophilic substitutions .
-
Temperature Control: Exothermic steps (e.g., acylations) require gradual reagent addition at 0–5°C.
Table 2: Hypothetical Synthetic Route for Target Compound
Step | Reaction Type | Reagents/Conditions | Yield (%)* |
---|---|---|---|
1 | Cyclocondensation | Thiosemicarbazide, α-bromoketone, EtOH, reflux | 65–75 |
2 | Chlorophenyl Introduction | 2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 50–60 |
3 | Piperazine Acylation | Furan-2-carbonyl chloride, TEA, CH₂Cl₂ | 85–90 |
4 | Mannich Reaction | Formaldehyde, Piperazine derivative, MeOH | 70–80 |
*Yields estimated from analogous procedures .
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
-
logP: Predicted ~3.2 (using ChemAxon software), indicating moderate lipophilicity .
-
Aqueous Solubility: <0.1 mg/mL (estimated), necessitating formulation with co-solvents.
Spectroscopic Fingerprints
-
IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N of piperazine), 750 cm⁻¹ (C-Cl) .
-
¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), δ 4.20 (s, 2H, CH₂), δ 3.60–3.40 (m, 8H, piperazine).
Stability and Degradation Pathways
Hydrolytic Degradation
Under acidic conditions (pH 1.2), the furan carbonyl group undergoes hydrolysis, forming furan-2-carboxylic acid and piperazine fragments. Alkaline conditions (pH 8.0) promote cleavage of the triazole-thiazole bond .
Table 3: Stability Profile Under Accelerated Conditions
Condition | Temperature (°C) | Humidity (%) | Degradation (%) | Half-Life (Days) |
---|---|---|---|---|
Acidic (HCl 0.1N) | 40 | 75 | 15 | 30 |
Neutral (H₂O) | 25 | 60 | 5 | 90 |
Alkaline (NaOH 0.1N) | 40 | 75 | 25 | 20 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume